TNF-α and IL-6 Inhibitory Potency: 5a27 vs. Curcumin vs. Lead Analog 5a28 in LPS-Stimulated RAW 264.7 Macrophages
In LPS-stimulated RAW 264.7 mouse macrophages, 5a27 inhibited TNF-α and IL-6 production with IC₅₀ values of 2.33 ± 0.78 µM and 2.40 ± 0.44 µM, respectively, representing substantially greater potency than both curcumin (IC₅₀ > 10 µM for both cytokines) and the closest in-series analog 5a28 (TNF-α IC₅₀ = 3.69 ± 1.34 µM; IL-6 IC₅₀ = 3.68 ± 0.59 µM) [1]. The 1.6-fold improvement in TNF-α inhibition and 1.5-fold improvement in IL-6 inhibition versus 5a28 demonstrate that replacing the 5a28 phenyl substituent with the specific substitution pattern of 5a27 yields quantifiable potency gains [1].
| Evidence Dimension | IC₅₀ for inhibition of LPS-induced TNF-α and IL-6 production |
|---|---|
| Target Compound Data | 5a27 TNF-α IC₅₀ = 2.33 ± 0.78 µM; IL-6 IC₅₀ = 2.40 ± 0.44 µM |
| Comparator Or Baseline | Curcumin: TNF-α and IL-6 IC₅₀ > 10 µM; 5a28: TNF-α IC₅₀ = 3.69 ± 1.34 µM, IL-6 IC₅₀ = 3.68 ± 0.59 µM |
| Quantified Difference | 5a27 vs. curcumin: >4.3-fold more potent for both cytokines; 5a27 vs. 5a28: 1.6-fold (TNF-α) and 1.5-fold (IL-6) more potent |
| Conditions | RAW 264.7 mouse macrophages stimulated with LPS; dose range 2.5–20 µM; cell-free IC₅₀ determination |
Why This Matters
For researchers procuring anti-inflammatory tool compounds, the 4.3-fold potency advantage over curcumin and measurable edge over 5a28 justify selecting 5a27 as the strongest candidate in this chemical series for cellular and in vivo inflammation assays.
- [1] Qian J, Chen X, Shu S, Zhang W, Fang B, Chen X, Zhao Y, Liu Z, Liang G. Eur J Med Chem. 2019;167:414-425. doi: 10.1016/j.ejmech.2019.02.042. (Data from Section 2.3, describing IC₅₀ values for 5a27, 5a28, and curcumin.) View Source
